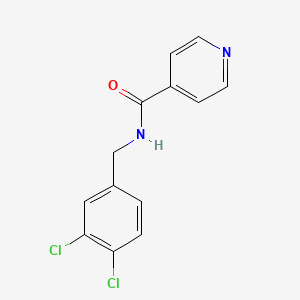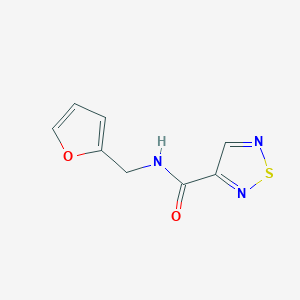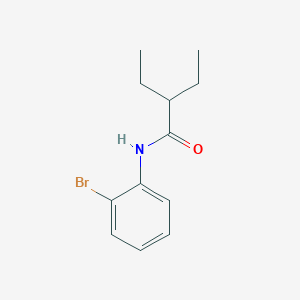![molecular formula C16H21NO3 B5728523 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine, also known as AMPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various neurological processes such as learning and memory, attention, and sensory processing. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to enhance the activity of this receptor, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
The mechanism of action of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves its interaction with the α7 nAChR. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine binds to a specific site on the receptor, known as the allosteric site, which enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to have various biochemical and physiological effects. In addition to its interaction with the α7 nAChR, 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has also been found to modulate the activity of other receptors such as the 5-HT3 receptor and the GABA-A receptor. These receptors are involved in various physiological processes such as mood regulation and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of enhancing the activity of this receptor without affecting other receptors. However, one limitation of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine. One area of research is the development of more potent and selective compounds that can enhance the activity of the α7 nAChR. Another area of research is the investigation of the effects of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine on other neurological processes such as pain perception and addiction. Additionally, there is potential for the development of new treatments for neurological disorders based on the modulation of the α7 nAChR.
Métodos De Síntesis
The synthesis of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the synthesis is typically around 50%.
Propiedades
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-6-13-7-8-14(15(11-13)19-2)20-12-16(18)17-9-4-5-10-17/h3,7-8,11H,1,4-6,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUJILZVYPQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)






![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)



![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)